molecular formula C16H12BrN3O3S B11774387 N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11774387
M. Wt: 406.3 g/mol
InChI Key: WYLMXRNXLNYLCC-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Formation: Finally, the bromophenyl group is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application:

    In Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with active sites, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.

    In Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(4-Fluorophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(4-Methylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This can lead to different biological activities and material properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12BrN3O3S

Molecular Weight

406.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H12BrN3O3S/c17-10-5-7-11(8-6-10)18-14(22)9-24-16-20-19-15(23-16)12-3-1-2-4-13(12)21/h1-8,21H,9H2,(H,18,22)

InChI Key

WYLMXRNXLNYLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)O

Origin of Product

United States

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